molecular formula C11H18BN3O2 B14067537 (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid

(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid

Cat. No.: B14067537
M. Wt: 235.09 g/mol
InChI Key: XMXTUXXPCRUYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a methyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are facilitated by palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability . These methods can be optimized to produce high yields of the desired product with minimal waste.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activities .

Biology and Medicine

This compound has shown promise in medicinal chemistry for the development of drugs targeting various diseases. Its derivatives have been studied for their potential anti-fibrotic, antimicrobial, and anticancer activities .

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and agrochemicals .

Mechanism of Action

The mechanism of action of (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)boronic acid apart is its boronic acid group, which allows it to participate in unique reactions such as Suzuki-Miyaura coupling. This makes it a versatile building block in the synthesis of complex molecules .

Properties

Molecular Formula

C11H18BN3O2

Molecular Weight

235.09 g/mol

IUPAC Name

[4-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C11H18BN3O2/c1-8-3-5-15(6-4-8)11-13-7-10(12(16)17)9(2)14-11/h7-8,16-17H,3-6H2,1-2H3

InChI Key

XMXTUXXPCRUYNO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1C)N2CCC(CC2)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.